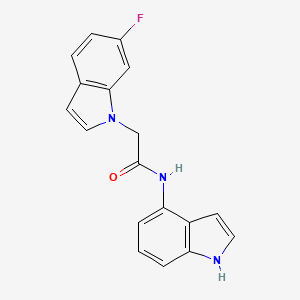

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Description

2-(6-Fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic indole-derived acetamide compound characterized by dual indole moieties: a 6-fluoro-substituted indole linked via an acetamide bridge to a second indole group at the 4-position. Such structural features are common in compounds targeting protein-protein interactions (e.g., Bcl-2/Mcl-1 inhibitors) or enzymes involved in cancer or inflammation .

Properties

Molecular Formula |

C18H14FN3O |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-(6-fluoroindol-1-yl)-N-(1H-indol-4-yl)acetamide |

InChI |

InChI=1S/C18H14FN3O/c19-13-5-4-12-7-9-22(17(12)10-13)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23) |

InChI Key |

CXPLJKDNJNMCLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on the evidence:

Structural and Functional Insights:

Substituent Effects on Bioactivity: Fluorine at the 6-position (target compound and ) increases metabolic stability and membrane permeability compared to chlorine () or nitro groups (e.g., compound 10l in ).

Synthetic Challenges :

- Yields for indole-acetamide derivatives vary widely (6–79%), with lower yields observed for bulky substituents (e.g., 10j: 8% yield due to chloro/fluorophenyl groups) . The target compound’s synthesis may face similar challenges.

Thermal Stability :

- Melting points correlate with crystallinity; compounds with electron-withdrawing groups (e.g., nitro in 10l: 190–191°C) exhibit higher melting points than those with methoxy or pyridinyl groups (e.g., 10m: 153–154°C) . The target compound’s melting point is unreported but likely influenced by its dual indole system.

Biological Potential: Indole-acetamides with trifluoroacetyl groups (e.g., ) or pyridazinyl moieties () show antiparasitic or kinase-inhibitory activity, suggesting the target compound could be optimized for similar applications.

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 283.30 g/mol. The presence of the fluorine atom and the indole moieties are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with indole structures exhibit significant anticancer properties. The synthesized compound was tested against various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(6-Fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide | HL60 | 1.53 |

| 2-(6-Fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide | HCT116 | 28.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited a strong inhibitory effect on HL60 cells, with an IC50 value of 1.53 µM , while showing reduced activity against HCT116 cells with an IC50 value of 28.0 µM .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that indole derivatives can modulate various signaling pathways involved in cell survival and proliferation, including:

- Inhibition of anti-apoptotic proteins : Indole compounds may downregulate Bcl-2 family proteins, promoting apoptosis.

- Activation of caspases : Inducing caspase cascade activation leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole structure significantly influence biological activity. The introduction of fluorine enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.

Key Observations:

- Fluorine Substitution : The presence of fluorine at the 6-position on the indole ring increases potency against certain cancer cell lines.

- Indole Moiety : The N-(1H-indol-4-yl) group is crucial for maintaining activity, suggesting that both indole rings contribute synergistically to the compound's effectiveness.

Case Studies

A study published in MDPI highlighted a series of indole derivatives, including our compound, demonstrating significant anti-proliferative effects across various cancer types. The study utilized a luminescent assay to measure cell viability and reported that compounds with dual indole structures showed enhanced activity compared to single indole derivatives .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.